Cas no 1804432-82-3 (3-Ethoxy-2-fluoro-4-iodopyridine)
3-Ethoxy-2-fluoro-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Ethoxy-2-fluoro-4-iodopyridine
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- Inchi: 1S/C7H7FINO/c1-2-11-6-5(9)3-4-10-7(6)8/h3-4H,2H2,1H3
- InChI Key: RKWWNBCGBCTCOX-UHFFFAOYSA-N
- SMILES: IC1C=CN=C(C=1OCC)F
Computed Properties
- Exact Mass: 266.95564 g/mol
- Monoisotopic Mass: 266.95564 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 22.1
- Molecular Weight: 267.04
3-Ethoxy-2-fluoro-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006695-250mg |
3-Ethoxy-2-fluoro-4-iodopyridine |
1804432-82-3 | 95% | 250mg |
$1,048.60 | 2022-04-02 | |
| Alichem | A029006695-500mg |
3-Ethoxy-2-fluoro-4-iodopyridine |
1804432-82-3 | 95% | 500mg |
$1,786.10 | 2022-04-02 | |
| Alichem | A029006695-1g |
3-Ethoxy-2-fluoro-4-iodopyridine |
1804432-82-3 | 95% | 1g |
$3,010.80 | 2022-04-02 |
3-Ethoxy-2-fluoro-4-iodopyridine Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-Ethoxy-2-fluoro-4-iodopyridine
3-Ethoxy-2-fluoro-4-iodopyridine (CAS No. 1804432-82-3): A Versatile Fluorinated Pyridine Derivative in Modern Chemistry
3-Ethoxy-2-fluoro-4-iodopyridine (CAS No. 1804432-82-3) is an emerging fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. As a halogenated pyridine derivative, it combines the unique electronic properties of fluorine and iodine atoms with the structural versatility of the pyridine ring, making it a valuable building block for drug discovery and material science applications.
The molecular structure of 3-Ethoxy-2-fluoro-4-iodopyridine features three strategically positioned substituents: an ethoxy group at position 3, a fluorine atom at position 2, and an iodine atom at position 4. This specific arrangement creates distinct electronic effects that influence the compound's reactivity in Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed processes. Researchers particularly value the 4-iodo substitution as it serves as an excellent handle for further functionalization through modern coupling chemistries.
In pharmaceutical applications, fluoro-iodo pyridine derivatives like this compound are increasingly important for developing kinase inhibitors and CNS-active drugs. The presence of both fluorine and iodine allows for precise tuning of lipophilicity and metabolic stability - two critical parameters in drug design that align with current industry focus on improved drug bioavailability. Recent studies suggest potential applications in developing next-generation PET imaging agents, leveraging the radioactive isotopes of iodine.
The synthesis of 3-Ethoxy-2-fluoro-4-iodopyridine typically involves sequential functionalization of the pyridine core. Modern approaches emphasize regioselective halogenation techniques and transition metal catalysis, reflecting the growing demand for atom-efficient synthetic methods. Analytical characterization commonly employs NMR spectroscopy (particularly 19F NMR) and mass spectrometry, with the compound typically appearing as a white to off-white crystalline solid under standard conditions.
Material scientists have explored 3-Ethoxy-2-fluoro-4-iodopyridine as a precursor for organic electronic materials. The electron-withdrawing nature of the fluorine and iodine substituents, combined with the ethoxy group's electron-donating effect, creates interesting charge transport properties relevant to organic semiconductor development. This aligns with current research trends toward flexible electronics and energy storage materials.
From a commercial perspective, the demand for multifunctional pyridine derivatives like 3-Ethoxy-2-fluoro-4-iodopyridine continues to grow, particularly in the contract research and custom synthesis sectors. Suppliers typically offer the compound with >95% purity, catering to both research-scale and process development needs. Proper storage recommendations include protection from light and moisture at controlled temperatures, following standard practices for halogenated organic compounds.
Environmental and handling considerations for 3-Ethoxy-2-fluoro-4-iodopyridine follow general laboratory safety protocols for organoiodine compounds. While not classified as highly hazardous, standard precautions for halogenated chemicals should be observed, including the use of appropriate personal protective equipment. Disposal should comply with local regulations for iodine-containing waste.
The future research directions for 3-Ethoxy-2-fluoro-4-iodopyridine appear promising, particularly in the development of targeted therapeutics and advanced materials. Its unique combination of substituents makes it particularly valuable for structure-activity relationship studies in medicinal chemistry and for creating novel molecular architectures in materials science. As synthetic methodologies continue to advance, we anticipate broader applications of this versatile building block in cutting-edge chemical research.
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